molecular formula C14H20Cl2N2O2 B1397144 tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate CAS No. 845723-26-4

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate

Cat. No. B1397144
M. Wt: 319.2 g/mol
InChI Key: ICVOJKXQMJHOFX-UHFFFAOYSA-N
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Description

“tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate” is a chemical compound with the CAS Number: 1439823-61-6 . It has a molecular weight of 319.23 . The compound is stored at temperatures between 28 C .


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives, has been achieved by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as a coupling reagent .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)8-12(10)16/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

  • Chemical Synthesis and Derivatives :

    • tert-Butyl carbamate derivatives are studied for their ability to undergo metalation between nitrogen and silicon, followed by reaction with electrophiles. This process is efficient and can be used to prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).
    • A specific synthesis method involves protecting the amino group of 2-(2-aminoethoxy)ethanol, followed by condensation and de-protection steps, yielding various carbamate derivatives with potential applications in chemical synthesis (Wu, 2011).
  • Pharmaceutical Intermediate :

    • Certain tert-butyl carbamate derivatives, such as tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, serve as important intermediates in the synthesis of biologically active compounds like omisertinib (AZD9291), highlighting their significance in pharmaceutical research (Zhao, Guo, Lan, & Xu, 2017).
  • Crystallography and Structural Analysis :

    • Studies on the crystal structures of compounds like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate contribute to our understanding of molecular interactions, such as hydrogen and halogen bonds, which are essential for designing new materials and pharmaceuticals (Baillargeon et al., 2017).
  • Methodological Developments in Organic Synthesis :

    • The synthesis of tert-butyl carbamate derivatives through methods like the Curtius rearrangement highlights the ongoing development of new synthetic methodologies, which are crucial for the advancement of organic chemistry (Lebel & Leogane, 2005).

properties

IUPAC Name

tert-butyl N-[2-[(3,4-dichlorophenyl)methylamino]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl2N2O2/c1-14(2,3)20-13(19)18-7-6-17-9-10-4-5-11(15)12(16)8-10/h4-5,8,17H,6-7,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVOJKXQMJHOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-((3,4-dichlorobenzyl)amino)ethyl)carbamate

Synthesis routes and methods

Procedure details

tert-Butyl N-(2-aminoethyl)carbamate (1.51 g) was dissolved in chloroform (20 ml) and 3,4-dichlorobenzaldehyde (1.65 g), acetic acid (0.54 ml) and sodium triacetoxyborohydride (2.6 g) were added at room temperature. The mixture was stirred overnight. Saturated aqueous sodium hydrogen carbonate solution was added to the obtained reaction mixture and the mixture was stirred and extracted three times with chloroform. The combined organic layer was washed with saturated brine and dried over sodium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (chloroform:methanol=9:1) to give tert-butyl [2-(3,4-dichlorobenzylamino)ethyl]carbamate (2.1 g).
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.54 mL
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
1.65 g
Type
reactant
Reaction Step Three

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